Sarcoaldesterol A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

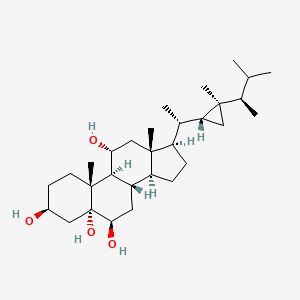

Sarcoaldesterol A is a steroid. It derives from a hydride of a gorgostane.

化学反応の分析

Isolation and Structural Features

Sarcoaldesterol A (C₃₀H₄₈O₅) is characterized by a steroidal backbone with hydroxyl, acetyl, and methyl substituents. Key structural motifs include:

-

Δ²⁵(²⁷) double bond in the side chain.

-

1β,3β,5α,6β-tetrol configuration in the A/B rings.

Epoxidation and Ring-Opening Reactions

-

Epoxidation : The Δ²⁵(²⁷) double bond undergoes epoxidation with m-CPBA (meta-chloroperoxybenzoic acid) to form a 25,26-epoxide intermediate. This reaction is critical for enhancing electrophilicity and enabling subsequent nucleophilic attacks .

-

Aminolysis : Epoxide intermediates react with amines (e.g., benzylamine) in the presence of sulfated zirconia to yield β-aminoalcohol derivatives. Example:

Epoxide+R NH2Sulfated ZrO2 Aminoalcohol+H2OThese derivatives exhibit enhanced cytotoxicity against cancer cell lines (e.g., A549 lung carcinoma) with IC₅₀ values of 8.07–12.25 μM .

Acetylation and Deacetylation

-

Acetylation : The 25-hydroxyl group is selectively acetylated using acetic anhydride/pyridine to form the 25-monoacetate derivative, a common modification to improve lipophilicity and membrane permeability .

-

Deacetylation : Hydrolysis under alkaline conditions regenerates the parent alcohol, restoring polarity for aqueous-phase interactions .

Oxidative Modifications

-

Hydroxylation : Position-specific hydroxylation at C-1 and C-3 is mediated by cytochrome P450 enzymes, yielding polyhydroxylated analogs with increased antioxidant activity .

-

Autoxidation : The sterol’s allylic positions (e.g., C-7) undergo autoxidation in the presence of O₂, forming hydroperoxides and cyclic peroxides. These products are implicated in oxidative stress pathways .

Anti-Inflammatory Activity

This compound suppresses TNFα-induced NF-κB activation (EC₅₀ = 8.27 ± 3.28 μM) by inhibiting IκBα phosphorylation. Comparative SAR studies highlight the necessity of:

-

1β,3β-Dihydroxy groups for binding to the NF-κB p65 subunit.

-

25-Acetate for stabilizing hydrophobic interactions with the kinase domain .

Cytotoxic Derivatives

| Derivative | Modification Site | IC₅₀ (μM) | Target Cell Line |

|---|---|---|---|

| β-Aminoalcohol | C-25,26 epoxide | 8.07 | A549 (lung carcinoma) |

| Trisulfated analog | C-3, C-6, C-24 sulfate | 4.43 | LNCaP (prostate cancer) |

Synthetic Pathways

-

Step 1 : Epoxidation of Δ²⁵(²⁷) double bond using m-CPBA.

-

Step 2 : Aminolysis with benzylamine/sulfated zirconia.

-

Step 3 : Acetylation at C-25 with acetic anhydride.

Stability and Degradation

特性

分子式 |

C30H52O4 |

|---|---|

分子量 |

476.7 g/mol |

IUPAC名 |

(3S,5R,6R,8S,9S,10R,11R,13R,14S,17R)-10,13-dimethyl-17-[(1S)-1-[(1R,2R)-2-methyl-2-[(2R)-3-methylbutan-2-yl]cyclopropyl]ethyl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6,11-tetrol |

InChI |

InChI=1S/C30H52O4/c1-16(2)18(4)27(5)14-23(27)17(3)21-8-9-22-20-12-25(33)30(34)13-19(31)10-11-29(30,7)26(20)24(32)15-28(21,22)6/h16-26,31-34H,8-15H2,1-7H3/t17-,18+,19-,20-,21+,22-,23+,24+,25+,26+,27+,28+,29+,30-/m0/s1 |

InChIキー |

WIHVWOTVUSDCRF-LYBIKMEUSA-N |

異性体SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)O)C)[C@H]5C[C@]5(C)[C@H](C)C(C)C |

正規SMILES |

CC(C)C(C)C1(CC1C(C)C2CCC3C2(CC(C4C3CC(C5(C4(CCC(C5)O)C)O)O)O)C)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。